molecular formula C18H15ClN2OS B2980366 N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide CAS No. 304895-49-6

N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide

Cat. No.: B2980366
CAS No.: 304895-49-6
M. Wt: 342.84
InChI Key: MVCNUTBZWFDVNT-UHFFFAOYSA-N
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Description

N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a chlorobenzyl group, and a phenylacetamide moiety

Scientific Research Applications

N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide has a wide range of applications in scientific research:

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds might be toxic, corrosive, or flammable. Proper handling and disposal procedures should be followed when working with any chemical compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide typically involves the reaction of 3-chlorobenzyl bromide with 2-aminothiazole in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with phenylacetyl chloride to yield the final product. The reaction conditions often include refluxing in an appropriate solvent such as acetonitrile or dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Amines, thiols; reactions often conducted in polar solvents like DMF or DMSO.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]acetamide
  • N-{5-[(3-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide

Uniqueness

N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide is unique due to its specific combination of functional groups and structural features. The presence of both the thiazole ring and the phenylacetamide moiety imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2OS/c19-15-8-4-7-14(9-15)10-16-12-20-18(23-16)21-17(22)11-13-5-2-1-3-6-13/h1-9,12H,10-11H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCNUTBZWFDVNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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